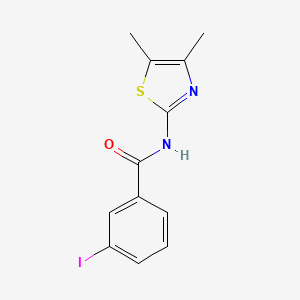
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide: is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is often used in various biochemical assays, particularly in the context of cell viability and proliferation studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide typically involves the reaction of 4,5-dimethylthiazol-2-amine with 3-iodobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions, especially at the iodine atom, which can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The primary product is the reduced form of the thiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in various organic synthesis reactions.
- Acts as a precursor for more complex molecules.
Biology:
- Widely used in cell viability assays, such as the MTT assay, to measure cellular metabolic activity.
- Helps in studying cellular responses to different treatments.
Medicine:
- Potential applications in drug development, particularly in screening for anticancer activity.
- Used in assays to evaluate the cytotoxicity of new compounds.
Industry:
- Employed in the development of diagnostic tools and kits.
- Used in quality control processes for various biochemical products.
Wirkmechanismus
The primary mechanism of action of n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide involves its interaction with cellular enzymes. In cell viability assays, the compound is reduced by mitochondrial dehydrogenases in viable cells, leading to the formation of a colored formazan product. This reaction is indicative of the metabolic activity of the cells and is used to assess cell viability and proliferation.
Vergleich Mit ähnlichen Verbindungen
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Another tetrazolium salt used in cell viability assays.
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Similar to MTT but produces a water-soluble formazan product.
5-(3-Carboxymethoxyphenyl)-2-(4,5-dimethylthiazolyl)-3-(4-sulfophenyl)tetrazolium (MTS): Another tetrazolium compound used in cell proliferation assays.
Uniqueness: n-(4,5-Dimethylthiazol-2-yl)-3-iodobenzamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it suitable for use in different types of assays. Its iodine atom provides a site for further functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C12H11IN2OS |
|---|---|
Molekulargewicht |
358.20 g/mol |
IUPAC-Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-iodobenzamide |
InChI |
InChI=1S/C12H11IN2OS/c1-7-8(2)17-12(14-7)15-11(16)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H,14,15,16) |
InChI-Schlüssel |
CTHHAGIKBPFPLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=CC=C2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















